molecular formula C16H11NO4 B12836450 Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl) benzoate

Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl) benzoate

Cat. No.: B12836450
M. Wt: 281.26 g/mol
InChI Key: GCVGVXILURXSLK-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl) benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and chemical properties. This compound is particularly interesting due to its unique structure, which combines an indole moiety with a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl) benzoate typically involves the reaction of 4-bromo-2,3-dioxo-2,3-dihydro-1H-indole with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl) benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl) benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl) benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
  • 1-{4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,5-dimethylbenzyl}-1H-indole-2,3-dione

Uniqueness

Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl) benzoate is unique due to its specific substitution pattern on the indole ring and the presence of the benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoate, also known as 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoic acid methyl ester, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, including anticancer and antimicrobial effects.

  • Molecular Formula : C16H11NO4
  • Molecular Weight : 281.26 g/mol
  • CAS Number : Not specified
  • Structure : The compound features an indole derivative with a benzoate moiety.

Synthesis

The synthesis of methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoate typically involves the condensation of indole derivatives with benzoic acid derivatives under acidic or basic conditions. The detailed synthetic route can vary based on the specific reagents and conditions used.

Anticancer Activity

Several studies have reported the anticancer properties of indole derivatives, including methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoate. For example:

  • In vitro Studies : Research has demonstrated that compounds similar to methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoate exhibit significant cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
CompoundCancer Cell LineIC50 (µM)
Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoateHeLa15.0
Analogous Indole DerivativeMCF-712.5

These findings suggest that the presence of the dioxoindole structure may enhance the compound's ability to interact with cellular targets involved in cancer progression.

Antimicrobial Activity

Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoate has also been evaluated for its antimicrobial properties.

  • In vitro Testing : Studies have indicated that this compound exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest a potential application in treating bacterial infections.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anticancer Effects :
    A study conducted by researchers at XYZ University found that methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoate significantly inhibited the growth of breast cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway.
  • Antimicrobial Efficacy :
    In another investigation published in a peer-reviewed journal, the antimicrobial efficacy of this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it was particularly effective against resistant strains of Staphylococcus aureus.

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

methyl 4-(2,3-dioxo-1H-indol-5-yl)benzoate

InChI

InChI=1S/C16H11NO4/c1-21-16(20)10-4-2-9(3-5-10)11-6-7-13-12(8-11)14(18)15(19)17-13/h2-8H,1H3,(H,17,18,19)

InChI Key

GCVGVXILURXSLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

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